4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
4-(1-cyclopropylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-11-5-8(3-4-13-11)9-6-14-15(7-9)10-1-2-10/h3-7,10H,1-2H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPDJXCDWLHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)C3=CC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Catalytic System
The Suzuki-Miyaura reaction utilizes:
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Aryl halide : 4-Bromopyridin-2-amine or its protected derivatives.
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Boronic ester : 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
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Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Solvent system : 1,4-Dioxane/water (10:1 ratio) under inert atmosphere.
Typical Procedure
A mixture of 4-bromopyridin-2-amine (1.0 equiv), 1-cyclopropyl-4-boronic ester (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv) in 1,4-dioxane/H₂O is heated at 100°C for 12–18 hours. Post-reaction, the mixture is filtered through Celite, concentrated, and purified via preparative HPLC to yield the product.
Yield Optimization
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Temperature : Reactions at 100°C achieve higher conversions (>80%) compared to lower temperatures.
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Ligand effects : Bulky ligands like XPhos improve stability of the palladium center, reducing side reactions.
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C | 40–53% |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane/H₂O | 100°C | 69% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and XPhos achieves 69% yield in 1.5 hours.
Procedure
Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (3.0 equiv) are combined with substrates in dioxane/H₂O (5:1). The mixture is irradiated at 100°C, filtered, and purified via silica gel chromatography.
Post-Coupling Modifications
Deprotection of Amino Groups
When protected pyridin-2-amine derivatives (e.g., tert-butyl carbamate) are used, final deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
Challenges and Mitigation
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Competitive side reactions : Aminopyridines may coordinate palladium, necessitating ligand-rich conditions.
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Solubility issues : Polar intermediates require mixed solvent systems (e.g., DMF/H₂O) for homogeneity.
Industrial-Scale Considerations
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Catalyst recycling : Immobilized palladium catalysts reduce costs.
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Continuous flow systems : Enhance throughput for high-volume production.
Emerging Methodologies
Chemical Reactions Analysis
4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound shares core structural motifs with pyridine- and pyrazole-containing molecules, which are prevalent in drug discovery. Below is a comparative analysis of key analogs:
Key Differences and Implications
Substituent Effects on Selectivity :
- The cyclopropyl group in the target compound may reduce off-target interactions compared to bulkier substituents (e.g., isopropyl in 's DLK inhibitor).
- Trifluoromethyl groups (e.g., in DLK inhibitors) enhance lipophilicity and target affinity but may increase metabolic liabilities.
Solubility and Bioavailability :
- Acetamide-containing analogs (e.g., Compound 18) exhibit improved aqueous solubility due to polar side chains, whereas the target compound’s cyclopropyl group may reduce solubility.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyridinylpyrazole derivatives, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling (analogous to procedures in and ).
Biological Activity
4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that combines a pyridine ring with a cyclopropyl-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory research. The unique structural features of this compound may enhance its biological activity, making it a candidate for further investigation.
- Molecular Formula : CHN
- Molecular Weight : 200.24 g/mol
- CAS Number : 2244439-39-0
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The presence of the pyrazole and pyridine rings may contribute to the inhibition of tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, which warrant further exploration.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound are crucial for its biological activity. The cyclopropyl substitution on the pyrazole ring is believed to enhance binding affinity and selectivity towards specific biological targets compared to other aminopyrazoles.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminopyrazole | Structure | Basic structure; used for anticancer activity |
| 5-(1H-pyrazol-4-yl)pyridine | Structure | Contains a different substituent on the pyridine |
| 3-Pyridyl-pyrazoles | Structure | Exhibits diverse biological activities; anti-inflammatory |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to determine their biological activity:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds, highlighting that modifications at the pyrazole position significantly influenced their potency against cancer cell lines.
- Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of similar compounds, demonstrating that certain substitutions led to enhanced inhibition of inflammatory markers in vitro.
- Antimicrobial Testing : A comprehensive analysis tested various derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for selective strains such as Staphylococcus aureus and Escherichia coli.
Q & A
Q. Q1: What are the established synthetic routes for 4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-2-amine, and how can reaction conditions be optimized for reproducibility?
Answer:
- Key Steps : The synthesis typically involves coupling a cyclopropyl-substituted pyrazole with a pyridin-2-amine scaffold. For example, a related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized via a copper-catalyzed coupling reaction using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as the solvent at 35°C for 48 hours .
- Optimization : Critical parameters include solvent choice (e.g., DMSO for solubility), reaction temperature (35–60°C), and catalyst loading (e.g., copper(I) bromide). Post-synthesis purification often employs gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product in >95% purity .
- Validation : LCMS (ESI) and ¹H/¹³C NMR (600 MHz, DMSO-d6) are essential for confirming molecular weight (e.g., m/z 215 [M+H]⁺) and structural integrity .
Advanced Structural Analysis
Q. Q2: How can researchers resolve structural ambiguities in this compound derivatives using crystallography and computational methods?
Answer:
- Crystallography : Single-crystal X-ray diffraction with SHELXL/SHELXS software is the gold standard. For example, SHELXL’s refinement tools can model cyclopropyl ring puckering and pyrazole-pyridine torsion angles, critical for confirming stereochemistry .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them to experimental data to validate assignments .
- Challenges : Discrepancies in NOESY or coupling constants may arise due to dynamic effects; high-resolution data (>1.0 Å) is recommended for ambiguous cases .
Biological Activity Profiling
Q. Q3: What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?
Answer:
- Kinase Assays : Use recombinant kinase domains (e.g., JAK2 or DLK) in ADP-Glo™ assays. For example, the structurally similar compound N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine showed IC₅₀ values <100 nM in MAP kinase inhibition studies .
- Cellular Models : Pair biochemical assays with cell-based viability assays (e.g., MTT in cancer lines) to assess permeability and cytotoxicity.
- Data Interpretation : Cross-validate with negative controls (e.g., kinase-dead mutants) to rule out off-target effects .
Structure-Activity Relationship (SAR) Studies
Q. Q4: How can researchers design SAR studies to explore the role of the cyclopropyl group in bioactivity?
Answer:
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Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., isopropyl, tert-butyl) and compare activity. For example, analogs like 1-isopropyl-1H-pyrazol-4-amine showed reduced kinase affinity (similarity index = 0.91 vs. 0.98 for cyclopropyl) .
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Key Parameters :
Substituent Similarity Index Activity Trend Cyclopropyl 0.98 High Isobutyl 0.92 Moderate tert-Butyl 0.91 Low Data from highlight steric and electronic effects on target engagement. -
Computational Docking : Use Schrödinger Suite or AutoDock to model substituent interactions with kinase ATP-binding pockets .
Handling Contradictory Data
Q. Q5: How should researchers address contradictions between computational predictions and experimental bioactivity data?
Answer:
- Root-Cause Analysis :
- Stereochemical Errors : Re-examine NMR assignments (e.g., ¹H-¹H COSY for coupling networks) .
- Solvent Effects : Re-run assays in alternate buffers (e.g., PBS vs. DMSO) to assess solubility-driven discrepancies .
- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystal structures .
- Case Study : A compound with predicted high affinity (DFT) but low experimental activity may require re-evaluating protonation states under assay conditions (e.g., pH 7.4 vs. computational gas-phase models) .
Advanced Analytical Challenges
Q. Q6: What strategies are effective in characterizing trace impurities in this compound synthesis?
Answer:
- HPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at <0.1% levels .
- Isolation Techniques : Preparative HPLC or recrystallization (ethanol/water) can isolate impurities for structural elucidation via HRMS and 2D NMR .
- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
